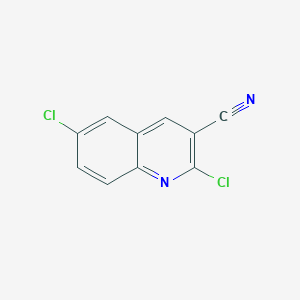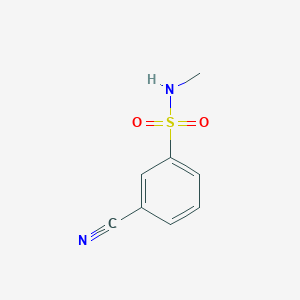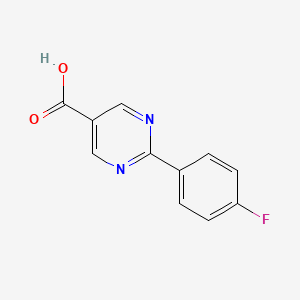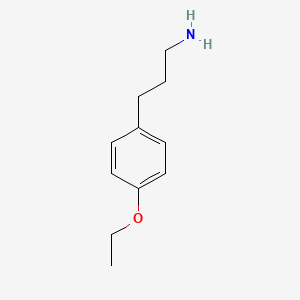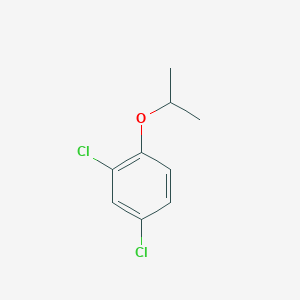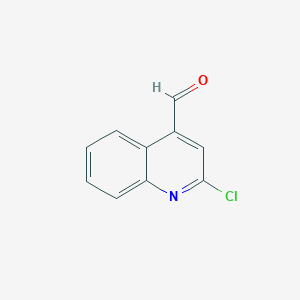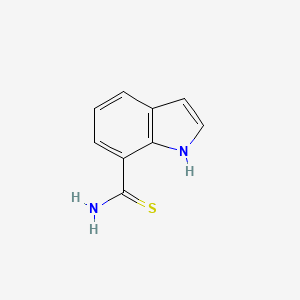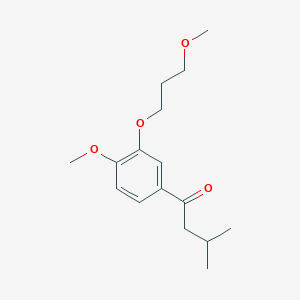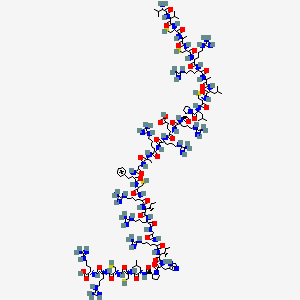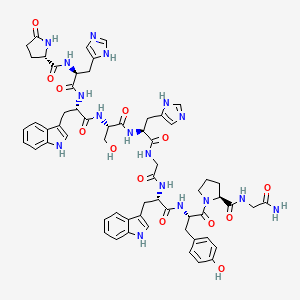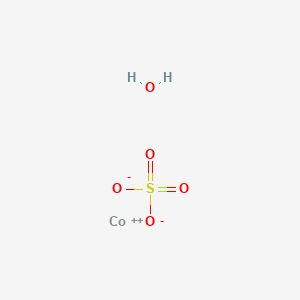
Tungsten(0) pentacarbonyl-N-pentylisonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tungsten(0) pentacarbonyl-N-pentylisonitrile: is an organometallic compound known for its utility in coordination chemistry and catalysis. This compound, often referred to as this compound, features a tungsten center surrounded by five carbon monoxide (CO) ligands and one N-pentylisonitrile ligand . Its molecular formula is C₁₁H₁₁NO₅W, and it has a molecular weight of 421.05 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of carbon monoxide;1-isocyanopentane;tungsten typically begins with the preparation of tungsten hexacarbonyl (W(CO)₆). This compound is then reacted with N-pentylisonitrile under controlled conditions to yield the pentacarbonyl complex . The process involves dissolving tungsten hexacarbonyl in a suitable solvent and introducing N-pentylisonitrile. The reaction is often carried out in an inert atmosphere to prevent oxidation and ensure the formation of the desired complex . The product is purified through techniques such as column chromatography or recrystallization and characterized using methods like infrared spectroscopy and X-ray crystallography to confirm its structure .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but the synthesis generally follows the same principles as laboratory preparation, with a focus on scaling up the reaction and ensuring purity and yield through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions: Tungsten(0) pentacarbonyl-N-pentylisonitrile undergoes various types of chemical reactions, including:
Reduction: The compound can also undergo reduction reactions, often involving the reduction of the tungsten center.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as hydrogen gas (H₂) or sodium borohydride (NaBH₄) are often used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of tungsten oxides, while reduction can yield lower oxidation state tungsten complexes .
Scientific Research Applications
Chemistry: In chemistry, carbon monoxide;1-isocyanopentane;tungsten is used as a catalyst in various chemical reactions. Its unique coordination environment allows it to facilitate a range of transformations by providing an active site for ligand coordination and activation .
Biology and Medicine:
Industry: In industry, the compound is used in coordination chemistry and catalysis, particularly in the development of new catalytic processes. Its stability and reactivity make it a valuable tool for industrial applications .
Mechanism of Action
The mechanism by which carbon monoxide;1-isocyanopentane;tungsten exerts its effects involves the coordination of ligands to the tungsten center. The tungsten center provides an active site for various chemical transformations, facilitating reactions through ligand coordination and activation . The molecular targets and pathways involved depend on the specific ligands and reaction conditions used .
Comparison with Similar Compounds
Tungsten hexacarbonyl (W(CO)₆): A similar compound with six CO ligands and no N-pentylisonitrile ligand.
Molybdenum hexacarbonyl (Mo(CO)₆): A molybdenum analog with similar coordination chemistry.
Chromium hexacarbonyl (Cr(CO)₆): A chromium analog with similar coordination chemistry.
Uniqueness: Tungsten(0) pentacarbonyl-N-pentylisonitrile is unique due to the presence of the N-pentylisonitrile ligand, which provides unique reactivity and selectivity in catalytic processes. This ligand allows for the formation of stable bonds with the tungsten center, enhancing the compound’s utility in coordination chemistry and catalysis .
Properties
CAS No. |
347145-09-9 |
|---|---|
Molecular Formula |
C11H11NO5W |
Molecular Weight |
421 g/mol |
IUPAC Name |
carbon monoxide;1-isocyanopentane;tungsten |
InChI |
InChI=1S/C6H11N.5CO.W/c1-3-4-5-6-7-2;5*1-2;/h3-6H2,1H3;;;;;; |
InChI Key |
JCKKCTGFUHGCRD-UHFFFAOYSA-N |
SMILES |
CCCCC[N+]#[C-].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[W] |
Canonical SMILES |
CCCCC[N+]#[C-].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[W] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


